4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 213473-00-8
VCID: VC1859798
InChI: InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17)
SMILES: C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N
Molecular Formula: C12H9BrN4
Molecular Weight: 289.13 g/mol

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine

CAS No.: 213473-00-8

Cat. No.: VC1859798

Molecular Formula: C12H9BrN4

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine - 213473-00-8

Specification

CAS No. 213473-00-8
Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
IUPAC Name 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17)
Standard InChI Key PKQJCYXKRNGUKQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N
Canonical SMILES C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N

Introduction

Chemical Identity and Properties

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine is characterized by a bromine-substituted indole core linked to an amino-pyrimidine moiety. The primary chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties

PropertyValue
CAS Registry Number213473-00-8
Molecular FormulaC₁₂H₉BrN₄
Molecular Weight289.13 g/mol
IUPAC Name4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine
Synonyms2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-; 4-(5-Bromo-1H-indol-3-yl)-2-pyrimidinamine; Meridianin C
PubChem Compound ID10017019

The compound features a bromine atom at the 5-position of the indole ring, which is connected via the 3-position to a pyrimidine ring bearing an amino group at the 2-position. This structural arrangement contributes to its potential biochemical activities, as both indole and pyrimidine moieties are prevalent in numerous bioactive compounds and pharmaceutical agents.

Structural Characterization

Molecular Structure

The molecular structure of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine consists of a 5-bromo-indole scaffold connected to a 2-amino-pyrimidine unit through a C-C bond between the 3-position of the indole and the 4-position of the pyrimidine. This spatial arrangement creates a molecule with multiple sites for potential hydrogen bonding and molecular interactions, which may contribute to its biological activity profile.

Chemical Identifiers

For unambiguous identification in chemical databases and literature, several standardized chemical identifiers are used, as presented in Table 2.

Table 2: Chemical Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17)
Standard InChIKeyPKQJCYXKRNGUKQ-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N

These chemical identifiers provide unique representations of the compound's structure, enabling precise referencing in scientific databases and literature searches .

Biological Activities and Applications

Research Applications

The primary application of 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine appears to be in research contexts, particularly as a chemical tool for investigating biological systems and developing novel pharmaceutical leads. The compound is typically labeled for research use only, with specific restrictions against human or veterinary applications in its current development state .

The structural features of this compound make it a potentially valuable scaffold for medicinal chemistry research, particularly in the development of kinase inhibitors and other enzyme-targeting therapeutics.

Hazard CategoryGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation
Signal WordWarning

These hazard classifications highlight the need for appropriate safety measures when handling this compound.

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